4-Hydroxyandrostenedione glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

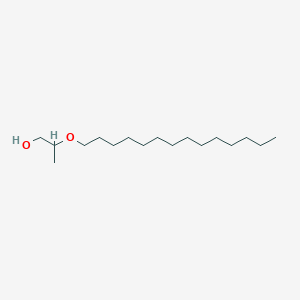

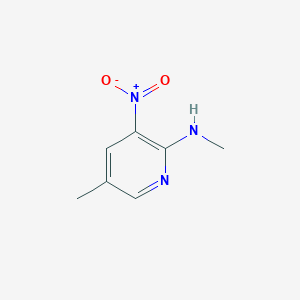

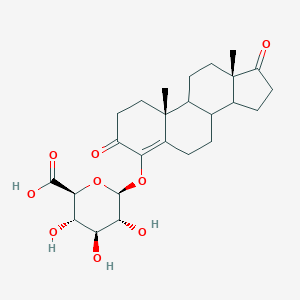

4-Hydroxyandrostenedione glucuronide (4-OHA-G) is a steroid hormone metabolite that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases. This molecule is synthesized from androstenedione, a steroid hormone produced in the adrenal glands and gonads. 4-OHA-G has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Detection Strategies

Studies have identified 4-Hydroxyandrostenedione glucuronide as a significant metabolite in various contexts. It is a major metabolic pathway product following the administration of androstenedione (ADIONE), with its detection being crucial in sports drug testing. Mass spectrometry strategies have been employed to identify this metabolite, aiding in the confirmation of ADIONE administration (Cawley, Trout, Kazlauskas, & George, 2008).

Applications in Animal and Human Health

In the context of animal health, especially in food-producing animals, untargeted profiling approaches focusing on steroids phase II conjugated metabolites have been developed. These approaches aim to reveal potential biomarkers for the fraudulent administration of 4-androstenedione, with a particular emphasis on glucuronide and sulfate steroids in urine (Anizan et al., 2011).

Clinical Applications in Cancer Treatment

4-Hydroxyandrostenedione has been used in the treatment of advanced breast cancer in postmenopausal women. It acts as a specific aromatase inhibitor, showing efficacy similar to that of other cancer drugs like tamoxifen and aminoglutethimide (Stein et al., 2008). Additionally, its role as a second-generation aromatase inhibitor has been highlighted, with minimal side effects and significant suppression of oestrogen levels (Dowsett & Coombes, 2004).

Insights into Metabolism and Kinetics

Research has delved into the metabolism of 4-hydroxyandrostenedione and related compounds, identifying various phase-I and phase-II metabolites. These studies are crucial in understanding the drug's behavior in the human body and its potential applications and effects (Kohler et al., 2007). Serum kinetics studies of 4-hydroxyandrostenedione in rats have provided insights into its pharmacokinetics, revealing variability in serum drug concentrations (Khubieh, Aherne, & Chakraborty, 2008).

Biological Significance and Function

The biological significance of related compounds like 11β-hydroxyandrostenedione has been explored, underscoring its potential physiological consequences and relevance in health and disease (Bloem et al., 2013). Another study highlighted the in vitro metabolism of 11β-hydroxyandrostenedione in prostate cells, contributing to our understanding of androgen metabolism and its implications (du Toit & Swart, 2020).

Detection and Monitoring in Sports

The effects of androstenedione administration on epitestosterone metabolism in men have been investigated, providing essential insights for drug testing in sports (Catlin et al., 2002).

Glucuronidation and Drug Metabolism

Research on glucuronidation, particularly focusing on enzymes like UGT1A4 and UGT1A3, has provided key insights into the metabolism of compounds like 25-hydroxyvitamin D3. This has implications for understanding the metabolism and disposition of various drugs, including this compound (Wang et al., 2014).

Therapeutic Applications

Oral administration of 4-hydroxyandrostenedione has been studied for its efficacy in treating disseminated breast cancer in postmenopausal women, revealing its potential as a valuable treatment option (Cunningham et al., 2004).

Environmental and Ecological Impact

The acute and chronic effects of testosterone and 4-hydroxyandrostenedione on aquatic organisms like Daphnia magna have been explored, highlighting the environmental and ecological impacts of these steroid compounds (Barbosa, Nogueira, & Soares, 2008).

Detectability in Doping Control

The detectability of novel psychoactive substances like 4-MEC in human urine and liver microsomes, and its potential implications for doping control, have been studied. This research provides valuable information for the detection and monitoring of similar compounds (Helfer et al., 2015).

Propiedades

| 102848-54-4 | |

Fórmula molecular |

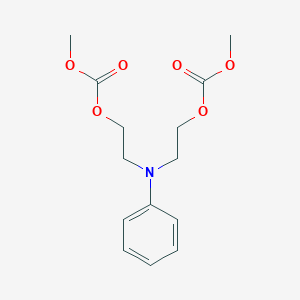

C25H34O9 |

Peso molecular |

478.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[[(10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H34O9/c1-24-10-8-15(26)20(33-23-19(30)17(28)18(29)21(34-23)22(31)32)14(24)4-3-11-12-5-6-16(27)25(12,2)9-7-13(11)24/h11-13,17-19,21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11?,12?,13?,17-,18-,19+,21-,23+,24+,25-/m0/s1 |

Clave InChI |

JIKFCHILHFFTSH-NRIFOQJISA-N |

SMILES isomérico |

C[C@]12CCC(=O)C(=C1CCC3C2CC[C@]4(C3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

SMILES canónico |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Descripción física |

Solid |

Sinónimos |

4-HADG 4-hydroxy-4-androstene-3,17-dione glucuronide 4-hydroxyandrost-4-ene-3,17-dione glucuronide 4-hydroxyandrostenedione glucuronide HAD-glucuronide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.